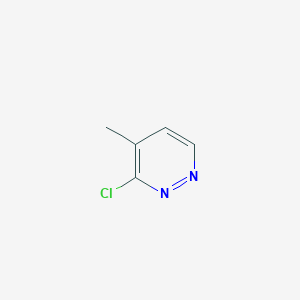

3-Chloro-4-methylpyridazine

Overview

Description

3-Chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H5ClN2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position of the pyridazine ring. This compound is known for its utility as an intermediate in the synthesis of various pesticides and antiviral drugs .

Mechanism of Action

Target of Action

3-Chloro-4-methylpyridazine is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities . . It’s worth noting that pyridazine derivatives, in general, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions and resulting changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Pyridazine derivatives have been reported to possess a wide range of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and many other anticipated biological activities .

Biochemical Analysis

Biochemical Properties

Pyridazine derivatives, which 3-Chloro-4-methylpyridazine is part of, have been found to exhibit a wide range of pharmacological activities

Cellular Effects

Pyridazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been reported.

Molecular Mechanism

Some pyridazinone derivatives, a category of pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Preparation Methods

3-Chloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichloropyridazine with methylamine under controlled conditions. Another method includes the reaction of 4-methylpyridazine with phosphorus oxychloride in the presence of a base such as sodium hydroxide or hydrochloric acid . Industrial production methods often involve these reactions on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-4-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-methylpyridazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of biologically active compounds with potential antimicrobial, anticancer, and antiviral properties.

Medicine: Research has shown its potential in the development of new drugs targeting various diseases, including viral infections and cancer.

Industry: It is used in the production of pesticides and other agrochemicals

Comparison with Similar Compounds

3-Chloro-4-methylpyridazine can be compared with other similar compounds such as:

- 3,6-Dichloro-4-methylpyridazine

- 3-Chloro-5-methylpyridazine

- 4-Chloro-3-methylpyridazine

These compounds share the pyridazine core structure but differ in the position and type of substituents. The unique combination of chlorine and methyl groups in this compound contributes to its distinct chemical reactivity and biological activity .

Biological Activity

3-Chloro-4-methylpyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H6ClN

- Molecular Weight : 127.57 g/mol

- CAS Number : 68206-04-2

The compound features a pyridazine ring with a chlorine atom and a methyl group, which influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used as a building block in the synthesis of various biologically active compounds, particularly those targeting bacterial and fungal infections. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways. For instance, it has been shown to affect cell signaling pathways that regulate cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

Antiviral Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated antiviral activity against several viruses. Its mechanism involves inhibiting viral replication processes, which could be beneficial in developing treatments for viral infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound influences several biochemical pathways:

- Cell Signaling : It modulates signaling pathways related to apoptosis and cellular stress responses.

- Gene Expression : The compound affects the expression of genes involved in cell cycle regulation and apoptosis.

- Ion Channel Modulation : Some studies suggest that it may inhibit calcium ion influx, which is crucial for processes such as platelet aggregation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study tested various derivatives of this compound against a panel of bacterial strains, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as an anticancer agent.

- Antiviral Screening : A high-throughput screening approach identified this compound as a promising candidate for further investigation into its antiviral properties against specific viral targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibits growth of bacteria; induces apoptosis |

| 3,6-Dichloro-4-methylpyridazine | Antimicrobial | Similar antimicrobial profile; different potency |

| 4-Chloro-3-methylpyridazine | Antiviral | Effective against specific viral strains |

Properties

IUPAC Name |

3-chloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498338 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-04-2 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in synthesizing 3-chloro-4-methylpyridazine, as described in the research?

A1: Both papers describe multi-step synthetic approaches starting with hydrazine hydrate and citraconic anhydride. One method [] proceeds through a four-step process to achieve a 30% yield. The other study [] outlines a five-step synthesis with a higher overall yield of 58.5%. The structure of the final product, this compound, is confirmed using ¹H NMR and MS analysis.

Q2: How does the provided research contribute to the understanding of this compound?

A2: The research focuses on establishing efficient and scalable synthetic routes for producing this compound [, ]. This is crucial as it paves the way for further investigation of this compound's properties and potential applications. While the studies primarily focus on synthesis and characterization, they lay the groundwork for future research exploring the compound's biological activity, potential uses in pharmaceuticals and pesticides, and its structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.